methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethoxybenzoate
Overview
Description
The compound “methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethoxybenzoate” is a complex organic molecule that contains a benzoyl group, an amino group, a methoxy group, and a bromine atom. It’s likely to be a derivative of benzoic acid, given the presence of the benzoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzoyl group), polar bonds (from the amino and methoxy groups), and a halogen (the bromine atom). The presence of these different groups would likely give the compound complex chemical behavior .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the specific arrangement of its atoms and the nature of its functional groups. Factors such as polarity, molecular size, and the presence of aromatic rings and a halogen could influence its properties .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethoxybenzoate” would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices. Specific safety and hazard information would typically be provided in a material safety data sheet .
Future Directions
Properties
IUPAC Name |
methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO5/c1-22-14-8-11(17(21)24-3)13(9-15(14)23-2)19-16(20)10-6-4-5-7-12(10)18/h4-9H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJQGLDDXSOTGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=CC=C2Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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